Cas no 1898144-02-9 (4-chloro-2-methoxy-6-(piperidin-4-yl)phenol)

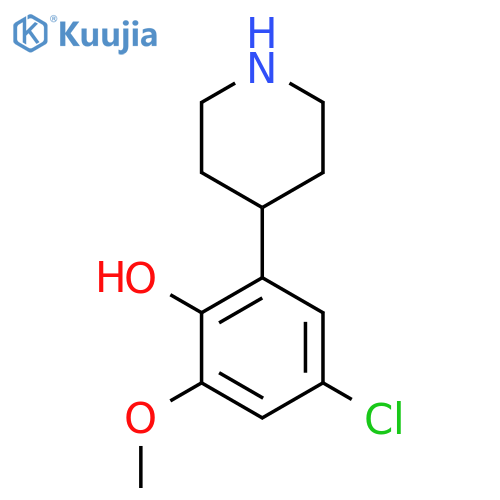

1898144-02-9 structure

商品名:4-chloro-2-methoxy-6-(piperidin-4-yl)phenol

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-chloro-2-methoxy-6-(piperidin-4-yl)phenol

- 1898144-02-9

- EN300-1979097

-

- インチ: 1S/C12H16ClNO2/c1-16-11-7-9(13)6-10(12(11)15)8-2-4-14-5-3-8/h6-8,14-15H,2-5H2,1H3

- InChIKey: FGSOHOSVEVEUCT-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=C(C=1)C1CCNCC1)O)OC

計算された属性

- せいみつぶんしりょう: 241.0869564g/mol

- どういたいしつりょう: 241.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1979097-0.05g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 0.05g |

$1261.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-0.1g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 0.1g |

$1320.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-5g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 5g |

$4349.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-0.25g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 0.25g |

$1381.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-0.5g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 0.5g |

$1440.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-10.0g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1979097-1g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 1g |

$1500.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-10g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 10g |

$6450.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-2.5g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 2.5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-1979097-5.0g |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol |

1898144-02-9 | 5g |

$4349.0 | 2023-06-01 |

4-chloro-2-methoxy-6-(piperidin-4-yl)phenol 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1898144-02-9 (4-chloro-2-methoxy-6-(piperidin-4-yl)phenol) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬